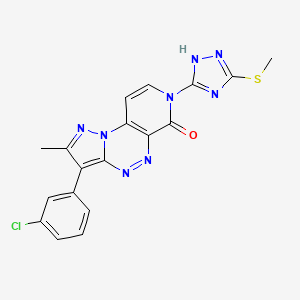
Benzenepropanal, 4-bromo-2,5-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanal, 4-bromo-2,5-dimethoxy- is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzene, featuring bromine and methoxy functional groups. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing Benzenepropanal, 4-bromo-2,5-dimethoxy- involves the bromination of 2,5-dimethoxybenzaldehyde. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar bromination reactions, optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanal, 4-bromo-2,5-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 4-bromo-2,5-dimethoxybenzoic acid.
Reduction: Formation of 4-bromo-2,5-dimethoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
Benzenepropanal, 4-bromo-2,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenepropanal, 4-bromo-2,5-dimethoxy- is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, similar compounds like 4-bromo-2,5-dimethoxyphenethylamine act on serotonin receptors .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties and interaction with serotonin receptors.
5-Bromo-2,4-dimethoxybenzaldehyde: Used in organic synthesis and has similar functional groups.
Uniqueness
Benzenepropanal, 4-bromo-2,5-dimethoxy- is unique due to its specific structural features, which confer distinct reactivity and applications compared to its analogs. Its combination of bromine and methoxy groups makes it a versatile intermediate in various chemical reactions and industrial processes.
Propiedades
Fórmula molecular |
C11H13BrO3 |
|---|---|
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
3-(4-bromo-2,5-dimethoxyphenyl)propanal |
InChI |
InChI=1S/C11H13BrO3/c1-14-10-7-9(12)11(15-2)6-8(10)4-3-5-13/h5-7H,3-4H2,1-2H3 |
Clave InChI |
ZAZLHZBZVCLXKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCC=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
![1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one](/img/structure/B12627150.png)
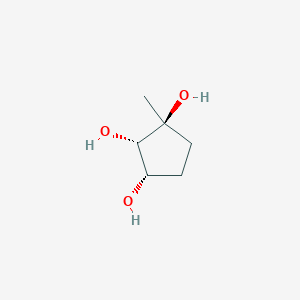



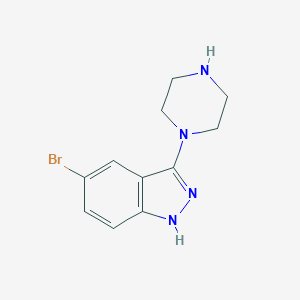
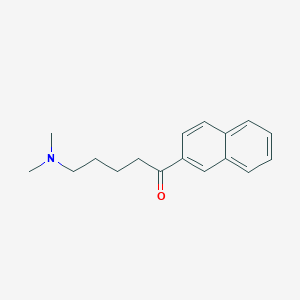
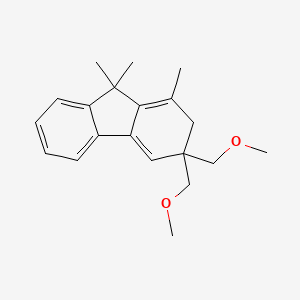
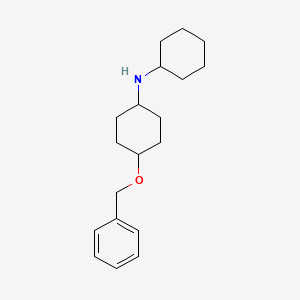
![6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12627204.png)

![(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12627213.png)
